Home > Products > Screening Compounds P4722 > 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide - 887204-20-8

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide

Catalog Number: EVT-3042667
CAS Number: 887204-20-8
Molecular Formula: C20H25N3O5S2
Molecular Weight: 451.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

  • Compound Description: This class of compounds, with a core structure of N-{3-[(aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides, were synthesized and their reactivity with hydrogen halides and thiocyanate was explored. The research focused on how steric factors, influenced by substituents on the quinoid ring, impacted the addition of these reagents. []

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives

  • Compound Description: This research investigated the synthesis and biological activity of N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives. These compounds were tested against various bacterial and fungal cultures to assess their antimicrobial properties, demonstrating bactericidal and fungicidal activities at specific concentrations. []

N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl,aniline)-n-(4-sulfamoylphenyl)benzamide and N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)benzene sulfonamide

  • Compound Description: This study focused on the synthesis and anti-tubercular activity of a series of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)benzene sulfonamide derivatives. []

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylate

  • Compound Description: This research centered on the synthesis and anti-ulcer activity of a series of disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylate derivatives. These compounds demonstrated noteworthy anti-ulcer activity, particularly those with methoxy and nitro group substitutions. []

Substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamides

  • Compound Description: This research explored the synthesis and anticancer activity of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamide derivatives. The study highlighted the cytotoxic effects of these compounds on various breast cancer cell lines. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: This study delved into the mechanism of action of N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). The research highlighted CPPHA's interaction with a novel allosteric site on mGluR1 and mGluR5, distinguishing it from other modulators. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: This study focused on the identification and synthesis of potential oxidative impurities of Venetoclax, a BCL-2 inhibitor. VNO was identified as one such impurity and its formation through the oxidation of Venetoclax was investigated. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: This study focused on the identification and synthesis of potential oxidative impurities of Venetoclax, a BCL-2 inhibitor. VHA was identified as another potential impurity and its formation from VNO via Meisenheimer rearrangement was investigated. []

Substituted N-(3-[(1-H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides

  • Compound Description: This research delved into the synthesis and anticancer activity of substituted N-(3-[(1-H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides. The study evaluated their cytotoxic effects on different breast cancer cell lines. []
  • Compound Description: This study explored the synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides. Compound 38p emerged as a potent and orally active leukotriene receptor antagonist, exhibiting high affinity for the leukotriene receptor. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

  • Compound Description: This research investigated the metabolism and disposition of Venetoclax in humans. M30, a nitro-reduced metabolite of Venetoclax, was identified as a significant component recovered from feces, highlighting the metabolic pathway of the drug. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

  • Compound Description: This study examined the metabolism and disposition of Venetoclax in humans, identifying M27 as a major metabolite. M27 is formed through oxidation and cyclization and is considered a disproportionate human metabolite of Venetoclax. []

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (navitoclax)

  • Compound Description: This research focused on developing small molecules that indirectly regulate the function of Mcl-1, an anti-apoptotic protein. The study demonstrated that combining CDK5 inhibition with navitoclax, a Bcl-2/Bcl-xL/Bcl-w inhibitor, synergistically inhibited cell growth and induced apoptosis in pancreatic cancer cell lines. []

4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide (ABT-737)

  • Compound Description: This study investigated the dynamic regulation of Bcl-2 family proteins using ABT-737, a BH3-mimetic that inhibits Bcl-2 and Bcl-xL. The research revealed a novel mechanism of action for anti-apoptotic proteins Bcl-2 and Bcl-xL, demonstrating their role in regulating the stability of the pro-apoptotic protein Bad. []
  • Compound Description: This study involved the synthesis of a series of indapamide derivatives, specifically 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (compounds 1-20) and 4-chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives (compounds 21-31). These derivatives were designed as potential anticancer agents targeting the apoptotic pathway. Compound 12, 4-Chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (SGK 266), demonstrated the most potent pro-apoptotic activity and exhibited significant anti-cancer activity. []

2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (15)

  • Compound Description: This research focused on identifying potent and selective inhibitors of RORγt, a key regulator of T helper 17 (TH17) cell function. Compound 15 emerged as a potent binder, effectively decreasing the interaction of the RORγ ligand-binding domain (LBD) with a coactivator peptide and inhibiting IL-17 secretion from human TH17 cells. []
  • Compound Description: This study focused on characterizing the salts and crystalline forms of 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Compound 1), an apoptosis-inducing agent. []

[11C]MK-996 ([11C]N-[[4'[(2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl][1,1'-biphenyl]-2-yl]sulfonyl]-benzamide)

  • Compound Description: This study detailed the carbon-11 labeling of MK-996, a potent and selective antagonist for the AT1 receptor. The research described the synthesis and purification of [α-11C]benzoyl chloride, which was then used to prepare [11C]MK-996 through N-benzoylation of a precursor compound. []

5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl]benzamide (III)

  • Compound Description: This study investigated the forced degradation behavior of glibenclamide under various conditions. Compound III was identified as a major degradation product formed under acidic and neutral hydrolysis conditions. []

4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Compound 1)

  • Compound Description: This study explored various salts and crystalline forms of 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Compound 1), an agent known to induce apoptosis. []

N-({5-chloro-6-[(4-fluoro tetrahydro-2H-pyrane-4-yl)methoxy]pyridin-3-yl}sulfonyl-4-(4-{[2-(4-chlorophenyl)-4,4-dimethyl cyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazole-4-yl)oxy]benzamide

  • Compound Description: This research proposed treatment methods for systemic lupus erythematosus (SLE) and lupus nephritis using selective Bcl-2 inhibitors. N-({5-chloro-6-[(4-fluoro tetrahydro-2H-pyrane-4-yl)methoxy]pyridin-3-yl}sulfonyl-4-(4-{[2-(4-chlorophenyl)-4,4-dimethyl cyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazole-4-yl)oxy]benzamide was identified as a potential candidate for treating these autoimmune diseases. []

4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzene sulfonamide (a1)

  • Compound Description: This study focused on the synthesis and anticonvulsant activity of various five-membered heterocyclic compounds. Compound (a1), 4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzene sulfonamide, demonstrated promising anticonvulsant activity when compared to the standard drug phenytoin sodium. []

Dicyanocobinamide (CN2-Cbi)

  • Compound Description: This research identified dicyanocobinamide (CN2-Cbi), a natural intermediate in vitamin B12 synthesis, as a novel coactivator of soluble guanylyl cyclase (sGC). Unlike other known sGC regulators, CN2-Cbi directly targets the catalytic domain of sGC, enhancing its activation and demonstrating vasorelaxing activity. []

3-{7-substituted-6-1,3-benzothiazol-2-yl-1-({4-methylphenyl)sulfonyl)20thixo-2,3dihydroquinazolin-4(1H)-one and 2-((4Z)-4-benzylidine-2-phenyl-5-oxo-4,5-dihydro-1H-imidazole-1-yl)-N-(7-substituted-6-fluro-1,3-benzothiazole-2-yl)benzamide

  • Compound Description: This research explored the synthesis and biological evaluation of substituted benzothiazoles linked to quinazolinone or imidazole moieties. The synthesized compounds were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. []

4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide

  • Compound Description: This study investigated the use of staurosporine derivatives and other compounds in combination therapies for treating myelodysplastic syndromes, lymphomas, leukemias, and solid tumors. 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide, an FLT-3 inhibitor, was identified as a potential candidate for combination therapy with mcl-1 inhibitors. []

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide

  • Compound Description: This compound was synthesized as a potent and selective inhibitor of Bcl-2, an anti-apoptotic protein. It exhibited promising activity in preclinical studies for treating chronic lymphocytic leukemia (CLL). []

Quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate (2F-QMPSB)

  • Compound Description: This study focused on characterizing a group of synthetic cannabinoid receptor agonists (SCRAs), including 2F-QMPSB, a compound identified in herbal material seized in Europe. The research aimed to identify in vitro metabolites of 2F-QMPSB as potential targets for toxicological screenings. []

3-(4,4-difluoropiperidine-1-sulfonyl)-4-methyl-N-(2-phenylpropan-2-yl)benzamide (SGT-233)

  • Compound Description: This research characterized a series of SCRAs, including SGT-233. The study aimed to identify in vitro metabolites of SGT-233 as potential targets for toxicological screenings. []

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216)

  • Compound Description: This research investigated small molecules that could potentially act as adjuvants, enhancing immune responses to vaccines. 2D216, a compound with a conserved aminothiazole scaffold, demonstrated the ability to increase antigen-specific antibody responses in mice when used alongside LPS. []

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide (2E151)

  • Compound Description: This research identified 2E151 as a more potent analog of 2D216 in enhancing a TLR4 ligand-stimulated autologous mixed lymphocyte reaction (MLR). This finding suggested that modifications to the piperidine ring could influence the adjuvant activity of these aminothiazole-based compounds. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

  • Compound Description: This study investigated the role of CDK5 in regulating Mcl-1, an anti-apoptotic protein, and its implications for pancreatic cancer treatment. Analog 24 emerged as a selective inhibitor of CDK5, reducing Mcl-1 levels and sensitizing pancreatic cancer cells to navitoclax-induced apoptosis. []

Properties

CAS Number

887204-20-8

Product Name

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide

Molecular Formula

C20H25N3O5S2

Molecular Weight

451.56

InChI

InChI=1S/C20H25N3O5S2/c1-2-17-5-3-4-14-23(17)30(27,28)19-10-6-15(7-11-19)20(24)22-16-8-12-18(13-9-16)29(21,25)26/h6-13,17H,2-5,14H2,1H3,(H,22,24)(H2,21,25,26)

InChI Key

RKOKPJRYJWMSIY-UHFFFAOYSA-N

SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.